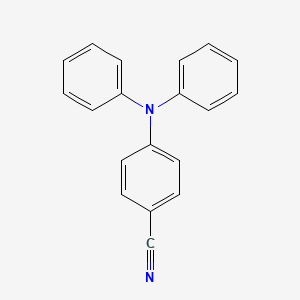

4-(Diphenylamino)benzonitrile

Übersicht

Beschreibung

4-(Diphenylamino)benzonitrile is a chemical compound with the molecular formula C19H14N2 and a molecular weight of 270.33 . It is a solid substance at room temperature .

Synthesis Analysis

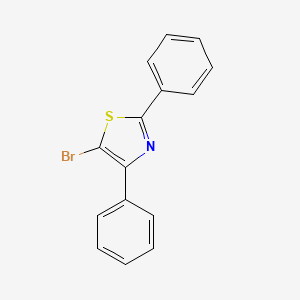

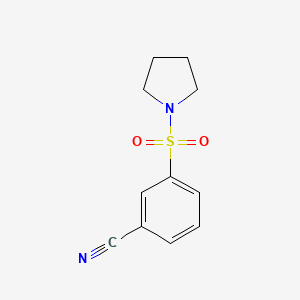

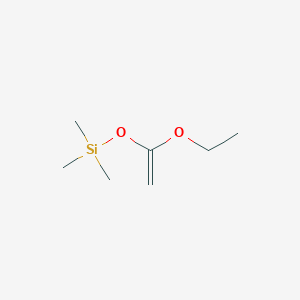

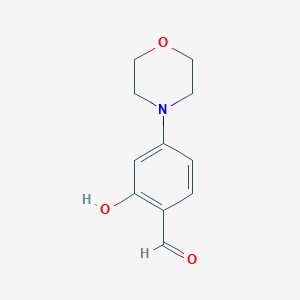

The synthesis of 4-(Diphenylamino)benzonitrile involves two stages . In the first stage, diphenylamine reacts with [1,1’-bis (diphenylphosphino)ferrocene]nickel (II) chloride and isopropylmagnesium chloride lithium chloride in 2-methyltetrahydrofuran and toluene at 20°C for approximately 0.166667 hours under an inert atmosphere . In the second stage, 4-Cyanochlorobenzene is added to the mixture in 2-methyltetrahydrofuran and toluene at 100°C for 8 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 4-(Diphenylamino)benzonitrile consists of a benzonitrile group attached to a diphenylamino group . The structure can be represented by the linear formula C19H14N2 .Chemical Reactions Analysis

The chemical reactions involving 4-(Diphenylamino)benzonitrile are complex and involve multiple stages . The reaction conditions include the use of various catalysts and solvents, and the reactions occur under specific temperature and atmospheric conditions .Physical And Chemical Properties Analysis

4-(Diphenylamino)benzonitrile is a solid substance at room temperature . It has a molecular weight of 270.33 .Wissenschaftliche Forschungsanwendungen

-

Spectroscopic Characterization and Molecular Structure Analysis

- Field : Chemistry

- Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 4-(Diphenylamino)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

- Methods : The complete assignments of 4-(3-aminophenyl)benzonitrile were performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .

- Results : The molecular electrostatic potential (MEP) map showed various active regions of the charge distribution on the chemical structure . Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant were also determined .

-

Photoinduced Oxidation Study

- Field : Environmental Chemistry

- Application Summary : A study was conducted to characterize the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile, a compound similar to 4-(Diphenylamino)benzonitrile .

- Methods : Laser flash photolysis investigations were used to characterize the photoinduced oxidation .

- Results : The results of this study were not provided in the source .

- Photocatalytic Transformations

- Field : Organic Chemistry

- Application Summary : 4-(Diphenylamino)benzonitrile, also known as 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN), is a typical donor–acceptor fluorophore. It has been used in photocatalytic transformations due to its excellent redox window, good chemical stability, and broad applicability .

- Methods : The design, synthesis, and application of 4DPAIPN as a photoredox catalyst have been highlighted in the literature .

- Results : The use of 4DPAIPN as a photoredox catalyst has contributed to the advancement of synthetic methodologies and its adaptation to large-scale inventive implementation due to its flexibility .

-

Organic Light Emitting Diodes (OLEDs)

- Field : Material Science

- Application Summary : 4-(Diphenylamino)benzonitrile is often used in the manufacture of organic light emitting diodes (OLEDs). Its excellent redox window, good chemical stability and broad applicability make it a suitable component for these devices .

- Methods : The compound is incorporated into the light-emitting layer of the OLED, where it contributes to the emission of light when an electric current is applied .

- Results : The use of 4-(Diphenylamino)benzonitrile in OLEDs has been shown to improve the efficiency and lifespan of these devices .

-

Photodynamic Therapy

- Field : Medical Science

- Application Summary : While not directly mentioned, compounds similar to 4-(Diphenylamino)benzonitrile have been used in photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy cancer cells .

- Methods : The light-sensitive compound is introduced into the body and absorbed by cancer cells. When exposed to a specific wavelength of light, the compound becomes activated and destroys the cancer cells .

- Results : Photodynamic therapy has been shown to be effective in treating certain types of cancer and other medical conditions .

Safety And Hazards

The safety information for 4-(Diphenylamino)benzonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash hands and other exposed areas thoroughly after handling .

Eigenschaften

IUPAC Name |

4-(N-phenylanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDVKDTOHKZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431996 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylamino)benzonitrile | |

CAS RN |

20441-00-3 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

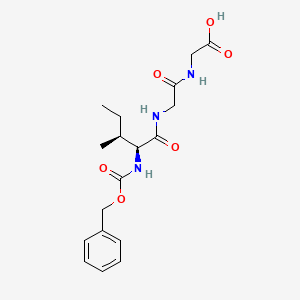

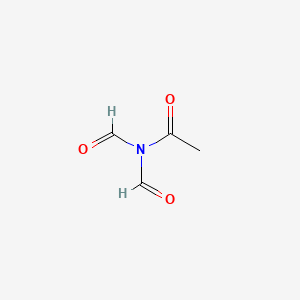

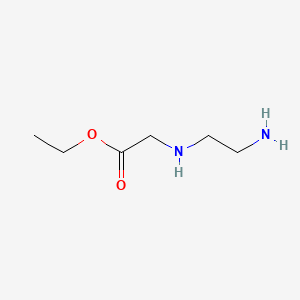

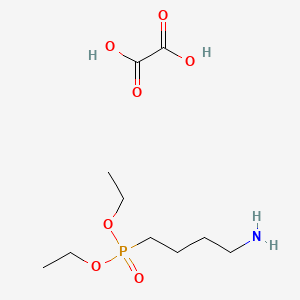

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

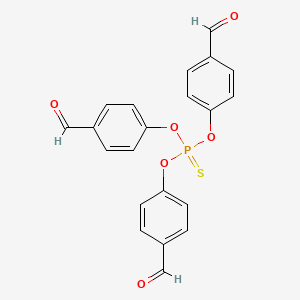

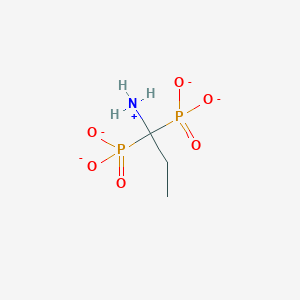

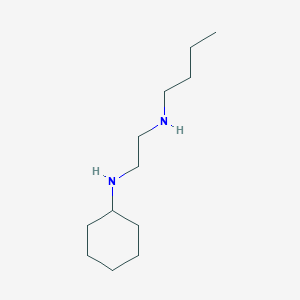

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![[5-(Pyrid-3-yloxy)-2-furyl]methanol](/img/structure/B1609629.png)